molecular formula C16H16N4O3 B11104498 2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide

2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11104498
M. Wt: 312.32 g/mol
InChI Key: NFRALYFNAJIXTO-GZTJUZNOSA-N
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Description

2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes both an aniline and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(Methylanilino)acetohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a nitro group and a hydrazide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

2-(N-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N4O3/c1-19(14-7-3-2-4-8-14)12-16(21)18-17-11-13-6-5-9-15(10-13)20(22)23/h2-11H,12H2,1H3,(H,18,21)/b17-11+

InChI Key

NFRALYFNAJIXTO-GZTJUZNOSA-N

Isomeric SMILES

CN(CC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

CN(CC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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